8-(Trifluoromethyl)quinoline-3-carbohydrazide
Description
8-(Trifluoromethyl)quinoline-3-carbohydrazide is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position and a carbohydrazide (-CONHNH₂) moiety at the 3-position of the quinoline scaffold. The CF₃ group enhances lipophilicity and metabolic stability, while the carbohydrazide functionality enables diverse chemical modifications, making it a versatile intermediate in medicinal chemistry. This compound has been utilized to synthesize antimicrobial, antidiabetic, and anti-inflammatory agents, as highlighted in multiple studies .
Properties
Molecular Formula |
C11H8F3N3O |
|---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
8-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-6-4-7(10(18)17-15)5-16-9(6)8/h1-5H,15H2,(H,17,18) |
InChI Key |
GONXXINOALONSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of 8-(Trifluoromethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with hydrazine hydrate to yield the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 8-(trifluoromethyl)quinoline-3-carbohydrazide is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from this structure have also been tested for their minimum inhibitory concentration (MIC) values, with some derivatives achieving low MIC values indicative of potent antibacterial activity .
- Antifungal Activity : It has also been evaluated against fungal pathogens such as Candida albicans and Penicillium chrysogenum, showing promising results that suggest its potential use in treating fungal infections .
Anticancer Applications
Research indicates that this compound derivatives possess anticancer properties. Several studies have focused on synthesizing new derivatives to enhance their efficacy against cancer cell lines:
- In Vitro Studies : Derivatives have been tested against human cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). Some compounds displayed significant cytotoxicity, indicating their potential as anticancer agents .
- Mechanism of Action : The mode of action for these compounds has been explored through molecular docking studies, which suggest that they may inhibit critical enzymes involved in cancer cell metabolism .
Other Therapeutic Potentials
Beyond antimicrobial and anticancer applications, this compound has shown promise in other areas:
- Antitubercular Activity : Certain derivatives have been evaluated for their potential against tuberculosis, with some compounds demonstrating activity comparable to established antitubercular agents .
- Anticonvulsant Activity : Research has also indicated that some derivatives exhibit anticonvulsant properties, making them candidates for further exploration in neurological disorders .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxyquinoline-3-carbohydrazide | Hydroxy group at position 4 | Strong antibacterial activity |
| 7-Trifluoromethylquinoline-4-carboxylic acid hydrazide | Carboxylic acid instead of carbohydrazide | Increased solubility and bioavailability |
| Quinoline-thiosemicarbazides | Contains thiosemicarbazide moiety | Enhanced antifungal properties |
| 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide | Methoxy group at position 8 | Improved pharmacokinetics compared to other derivatives |
The presence of the trifluoromethyl group is crucial as it significantly alters the physicochemical properties of the quinoline scaffold, enhancing its biological activity compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Positional Isomers and Functional Group Variations
- 8-CF₃ vs. 3-CF₃ Derivatives: 8-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS: 31588-79-1) replaces the carbohydrazide with a carboxylic acid (-COOH), increasing polarity and reducing logP compared to the carbohydrazide . 3-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS: 588702-66-3) swaps the CF₃ and carboxylic acid positions, altering electronic effects and hydrogen-bonding capacity .
- Carbohydrazide vs. Ester/Carboximidamide Derivatives: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS: 26893-12-9) features an ester group and CF₃ at position 6, reducing hydrogen-bond donor capacity but improving membrane permeability .
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP* | Solubility | Key Feature |
|---|---|---|---|---|---|
| 8-(Trifluoromethyl)quinoline-3-carbohydrazide | C₁₁H₈F₃N₃O | 255.20 | 2.1 | Low (DMSO) | Hydrazide, CF₃ at 8 |
| 8-(Trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₂ | 241.17 | 1.8 | Moderate (MeOH) | Carboxylic acid, CF₃ at 8 |
| 3-(Trifluoromethyl)quinoline-8-carboxylic acid | C₁₁H₆F₃NO₂ | 241.17 | 1.9 | Moderate (MeOH) | Carboxylic acid, CF₃ at 3 |
| Ethyl 4-hydroxy-6-CF₃-quinoline-3-carboxylate | C₁₃H₁₁F₃NO₃ | 302.23 | 2.5 | Low (THF) | Ester, CF₃ at 6 |
Antimicrobial Activity
- Triazole Derivatives: 5-(4-Amino-8-CF₃-quinolin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols (derived from 8-CF₃-quinoline-3-carbohydrazide) exhibit MIC values of 15.6 µg/mL against Cryptococcus neoformans, comparable to ciprofloxacin .
- Non-Fluorinated Analogues: 2-Methylquinoline-3-carbohydrazide derivatives (lacking CF₃) show reduced antifungal activity (MIC >50 µg/mL), underscoring the CF₃ group’s role in enhancing potency .
Antidiabetic Activity
- PTP1B Inhibition: Quinoline-3-carbohydrazides with CF₃ at 8 display stronger binding to PTP1B (a diabetes target) than non-fluorinated analogs. Docking studies suggest interactions with Arg24, Asp48, and Cys215 residues .
Anti-inflammatory Activity
- Isatin Conjugates: 2-Methyl-N′-[(3Z)-2-oxoindolin-3-ylidene]quinoline-3-carbohydrazides (e.g., 7l) reduce paw edema by 65% in rats, outperforming indomethacin (55%) .
Biological Activity
8-(Trifluoromethyl)quinoline-3-carbohydrazide is a synthetic compound belonging to the quinoline family, characterized by a trifluoromethyl group at the 8-position and a carbohydrazide functional group at the 3-position. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
| Bacillus subtilis | 6.25 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially in light of increasing antibiotic resistance .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate cytotoxicity .
In vivo studies further supported these findings, where tumor-bearing mice treated with this compound exhibited reduced tumor growth compared to control groups. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This modification is thought to facilitate better interaction with biological targets, including enzymes and receptors involved in microbial resistance and cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the quinoline scaffold can significantly influence biological activity. For instance, compounds with additional hydroxyl or methoxy groups have shown enhanced antibacterial properties compared to their unsubstituted counterparts. This suggests that further optimization of the molecular structure could yield more potent derivatives .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Morais et al., several derivatives of quinoline-3-carbohydrazide were synthesized and evaluated for antimicrobial activity. Among them, this compound demonstrated superior activity against Mycobacterium tuberculosis with an MIC value of 10 µg/mL, supporting its potential as an antitubercular agent .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest and apoptosis in a dose-dependent manner .
Q & A
Q. Comparative SAR Table of Analogous Quinoline Derivatives
| Compound Name | Structural Modifications | Key Biological Properties |
|---|---|---|
| 4-Hydroxyquinoline-3-carbohydrazide | Hydroxy group at position 4 | Strong antibacterial activity |
| 7-Trifluoromethylquinoline-4-carboxylic acid hydrazide | Carboxylic acid at position 4 | Improved solubility and bioavailability |
| Quinoline-thiosemicarbazides | Thiosemicarbazide moiety | Enhanced antifungal properties |
(BQ) What synthetic routes are commonly used to prepare this compound?
Answer:
A typical multi-step synthesis involves:
Quinoline core formation : Skraup or Doebner-Miller cyclization using trifluoromethyl-substituted aniline derivatives .
Carbohydrazide introduction : Hydrazinolysis of the 3-carboxylic ester intermediate under reflux conditions .
Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .
Q. Critical Reaction Parameters
- Temperature : 80–100°C for cyclization; 60–70°C for hydrazinolysis .
- Catalysts : Sulfuric acid (cyclization), ethanol/water solvent systems (hydrazide formation) .
(AQ) How can researchers resolve discrepancies in reported antimicrobial activity data for this compound?
Answer:
Contradictions in MIC (Minimum Inhibitory Concentration) values often arise from:
- Strain variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin) .
- Assay conditions : Optimize pH (6.5–7.5), incubation time (18–24 hours), and solvent (DMSO concentration <1%) to minimize false negatives .
- Data normalization : Express activity as IC50 or % inhibition relative to reference compounds .
Q. Example Workflow for Data Validation
Replicate assays in triplicate.
Cross-validate using dual methods (e.g., broth microdilution + disk diffusion) .
Perform molecular docking to correlate activity with target binding (e.g., DNA gyrase inhibition) .
(AQ) What strategies enhance the antimicrobial efficacy of this compound derivatives?
Answer:
Derivative design focuses on:
- Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 6 to improve target affinity .
- Hybridization : Conjugate with thiosemicarbazide or 1,3,4-oxadiazole moieties to broaden spectrum .
- Pro-drug approaches : Esterify the carbohydrazide group to enhance bioavailability .
Case Study: Oxadiazole Hybrids
Derivatives with 1,3,4-oxadiazole (e.g., compound 9a–f in ) showed 4–8× lower MICs against S. aureus (0.5 µg/mL) compared to the parent compound (2 µg/mL) due to improved membrane penetration .
(BQ) Which analytical techniques confirm the structural integrity and purity of this compound?
Answer:
- NMR (1H/13C) : Assign peaks for trifluoromethyl (δ 120–125 ppm in 19F NMR) and carbohydrazide protons (δ 9–10 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 285.07 .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
(AQ) How can computational methods guide the optimization of this compound for antitubercular activity?
Answer:
- Molecular docking : Target M. tuberculosis enoyl-ACP reductase (InhA) to predict binding modes .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to prioritize derivatives with optimal permeability .
- MD simulations : Assess stability of compound-enzyme complexes over 100 ns trajectories .
Example Finding : Derivatives with a 4-hydroxy group showed stronger InhA inhibition (ΔG = −9.2 kcal/mol) than non-hydroxylated analogs (ΔG = −7.5 kcal/mol) .
(AQ) What experimental controls are essential when evaluating this compound’s cytotoxicity?
Answer:
- Cell line selection : Use human fibroblasts (e.g., NIH/3T3) to assess selectivity (therapeutic index = IC50(healthy)/IC50(cancer)) .
- Mitochondrial toxicity : Measure ATP levels via luminescence assays to rule out off-target effects .
- Solvent controls : Include DMSO-only groups to distinguish compound toxicity from solvent artifacts .
(BQ) How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Metabolic stability : Resists cytochrome P450 oxidation due to C-F bond strength, prolonging half-life .
- Electron-withdrawing effect : Activates the quinoline ring for electrophilic substitution at position 6 .
(AQ) What mechanistic insights explain this compound’s antifungal activity?
Answer:
- Ergosterol biosynthesis inhibition : Disrupts lanosterol 14α-demethylase (CYP51) via coordination with heme iron .
- Reactive oxygen species (ROS) induction : Triggers fungal apoptosis at 10 µM concentrations, validated via DCFH-DA staining .
(AQ) How can researchers address low solubility in aqueous media during formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
